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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

successful cloning, expression, purification, and characterization of recombinant carnitine
acetyltransferase (CAT). Additionally, we explore its pivotal role in metabolic regulation and its

applications in drug development.

Introduction to Carnitine Acetyltransferase (CAT)
Carnitine Acetyltransferase (CAT), also known as carnitine O-acetyltransferase (CRAT), is a

crucial enzyme in cellular metabolism.[1] It catalyzes the reversible transfer of acetyl groups

between coenzyme A (CoA) and L-carnitine, playing a vital role in balancing the acetyl-

CoA/CoA ratio within the mitochondrial matrix.[2][3] This regulation is critical for modulating the

flux of carbohydrates and lipids to meet the cell's energy demands. Dysregulation of CAT

activity has been implicated in various metabolic diseases, including diabetes, making it an

important target for therapeutic intervention.[4][5] The production of stable, functionally active

recombinant CAT is therefore essential for detailed biochemical studies, inhibitor screening,

and drug design.[2][3]

Metabolic Role of Carnitine Acetyltransferase
CAT is a key player in cellular energy homeostasis. It facilitates the transport of acetyl-CoA

from the mitochondria to the cytosol, where it can be used for fatty acid synthesis. Conversely,
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it can buffer excess acetyl-CoA in the mitochondria, which can inhibit pyruvate dehydrogenase

(PDH) and thus glucose oxidation.[2] By converting acetyl-CoA to acetyl-L-carnitine, CAT

allows for the export of acetyl units from the mitochondria, thereby relieving this inhibition and

promoting glucose metabolism.[2]
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Caption: Metabolic pathway involving Carnitine Acetyltransferase.

Experimental Protocols
Cloning of Human Carnitine Acetyltransferase (hCAT)
This protocol describes the cloning of the cDNA encoding hCAT into a bacterial expression

vector.

Materials:

Human cDNA library

PCR primers for hCAT

High-fidelity DNA polymerase

pH6EX3 expression vector[2][3]
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Restriction enzymes

T4 DNA ligase

Competent E. coli cells (e.g., DH5α)

LB agar plates with appropriate antibiotic

Protocol:

PCR Amplification: Amplify the hCAT cDNA from a human cDNA library using gene-specific

primers.

Vector and Insert Preparation: Digest both the amplified hCAT cDNA and the pH6EX3 vector

with the appropriate restriction enzymes.

Ligation: Ligate the digested hCAT insert into the prepared pH6EX3 vector using T4 DNA

ligase.

Transformation: Transform the ligation product into competent E. coli DH5α cells.

Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic

for the pH6EX3 vector and incubate overnight at 37°C.

Verification: Screen individual colonies by colony PCR and restriction digestion of plasmid

DNA to confirm the presence of the hCAT insert. Sequence the positive clones to verify the

correct open reading frame.

Expression of Recombinant hCAT in E. coli
This protocol outlines the optimal conditions for the overexpression of functionally active hCAT.

Materials:

Verified pH6EX3_hCAT plasmid

Competent E. coli Rosetta strain[2][3]

LB medium with appropriate antibiotics
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Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

Transformation: Transform the pH6EX3_hCAT plasmid into competent E. coli Rosetta cells.

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate

antibiotics and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and

grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final

concentration of 0.01 mM.[2][3]

Expression: Continue to incubate the culture at 25°C for 4-6 hours with shaking.[3]

Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until

purification.

Purification of Recombinant hCAT
This protocol describes the purification of His-tagged hCAT using nickel affinity

chromatography.

Materials:

Cell pellet containing overexpressed hCAT

Resuspension buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl)

Lysozyme

DNase I

His-Select Nickel Affinity Gel[2]

Wash buffer (Resuspension buffer with 10 mM imidazole)[2]
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Elution buffer (Resuspension buffer with 200 mM imidazole)[2]

Protocol:

Cell Lysis: Resuspend the cell pellet in resuspension buffer and lyse the cells by sonication

on ice.

Clarification: Centrifuge the lysate to pellet the cell debris and collect the soluble fraction.

Binding: Apply the soluble fraction to a column packed with His-Select Nickel Affinity gel and

incubate to allow the His-tagged hCAT to bind to the resin.[2]

Washing: Wash the column with wash buffer to remove unbound proteins.[2]

Elution: Elute the purified hCAT from the column using the elution buffer.[2]

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store

at -20°C. The purified hCAT is stable for at least two months under these conditions.[2][3]
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Caption: Workflow for cloning, expression, and purification of hCAT.
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Carnitine Acetyltransferase Activity Assay
This spectrophotometric assay measures the rate of CoA-SH production from the reaction of

acetyl-L-carnitine and CoA, catalyzed by CAT. The free sulfhydryl group of CoA-SH reacts with

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be

measured at 412 nm.

Materials:

Purified recombinant CAT

Assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.8)[4]

Acetyl-CoA[4]

L-carnitine[4]

DTNB solution (0.1 mM in assay buffer)[4]

Spectrophotometer

Protocol:

Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, acetyl-

CoA, and DTNB solution.

Baseline Reading: Measure the absorbance at 412 nm for 2 minutes to establish a baseline

rate.[4]

Initiate Reaction: Start the reaction by adding L-carnitine to the cuvette.[4]

Measurement: Monitor the increase in absorbance at 412 nm every 20 seconds for 10

minutes.[4]

Calculate Activity: Determine the rate of the reaction from the linear portion of the

absorbance versus time plot. One unit of CAT activity is defined as the amount of enzyme

that catalyzes the formation of 1 µmole of acetyl-CoA per minute at pH 8.0 and 25°C.[6]
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Data Presentation: Kinetic Parameters of Carnitine
Acetyltransferases

Enzyme
Source

Substrate Apparent Km
Specific
Activity

Reference

Human Liver Acetyl-CoA - 78.75 U/mg [7]

Human Liver Decanoyl-CoA
3x higher than

Acetyl-CoA
- [7]

Human Liver
L-carnitine (with

Acetyl-CoA)
- - [7]

Human Liver
L-carnitine (with

Decanoyl-CoA)

6x higher than

with Acetyl-CoA
- [7]

Human Liver Acetylcarnitine - - [7]

Human Liver Octanoylcarnitine
3x higher than

Acetylcarnitine
- [7]

Pigeon Breast

Muscle,

Recombinant

Rat, and Mouse

Muscle

Mitochondria

L-carnitine ~0.10 mM - [4]

Applications in Drug Development
The availability of highly pure and active recombinant CAT is invaluable for drug development

efforts targeting metabolic disorders.

High-Throughput Screening (HTS): Recombinant CAT can be used in HTS assays to identify

novel inhibitors or activators of the enzyme.[5]

Structure-Based Drug Design: The crystal structure of CAT, in complex with substrates or

inhibitors, provides a molecular basis for the rational design of more potent and specific

drugs.[8]
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Mechanistic Studies: Recombinant CAT allows for detailed kinetic and mechanistic studies to

understand how potential drugs interact with the enzyme and modulate its activity.[9]

Metabolic Disease Research: By studying the effects of compounds on CAT activity,

researchers can gain insights into the role of this enzyme in diseases like diabetes and

obesity, and evaluate the therapeutic potential of targeting this pathway.[4]

The protocols and information provided herein offer a robust framework for the successful

production and utilization of recombinant carnitine acetyltransferase in both basic research

and drug discovery applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b13397406#cloning-and-
expression-of-recombinant-carnitine-acetyltransferase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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